molecular formula C10H15NO2 B13984934 Ethyl 4-pyrrolidin-1-ylbut-2-ynoate

Ethyl 4-pyrrolidin-1-ylbut-2-ynoate

Cat. No.: B13984934
M. Wt: 181.23 g/mol
InChI Key: DJHMTJLRTLOURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Ethyl 4-pyrrolidin-1-ylbut-2-ynoate typically involves the reaction of 4-pyrrolidin-1-ylbut-2-ynoic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-pyrrolidin-1-ylbut-2-ynoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 4-pyrrolidin-1-ylbut-2-ynoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-pyrrolidin-1-ylbut-2-ynoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

ethyl 4-pyrrolidin-1-ylbut-2-ynoate

InChI

InChI=1S/C10H15NO2/c1-2-13-10(12)6-5-9-11-7-3-4-8-11/h2-4,7-9H2,1H3

InChI Key

DJHMTJLRTLOURD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CCN1CCCC1

Origin of Product

United States

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